
4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methyl group attached to a hexanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-4-methylhexan-3-ol with formaldehyde and ammonia, leading to the formation of the aminomethyl group. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors and enzymes to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-Aminocoumarin derivatives: Used in organic synthesis and have various biological applications.
4-(Fmoc-aminomethyl)benzoic acid: Used as pharmaceutical intermediates.
Uniqueness
4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with an ethyl and methyl group on a hexanol backbone. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H23NO |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-9(4,8-11)10(12,6-2)7-3/h12H,5-8,11H2,1-4H3 |
Clave InChI |
OLKIFTDBMHXHPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C(CC)(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)
![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)
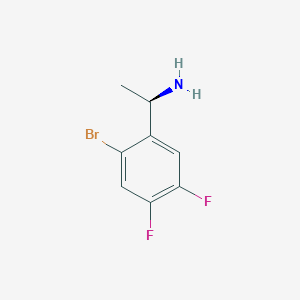

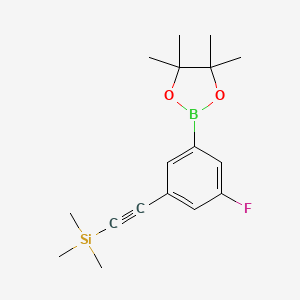
![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)
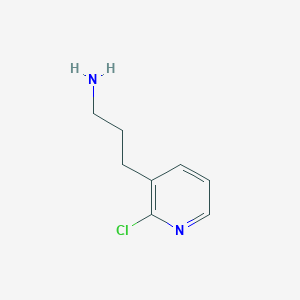

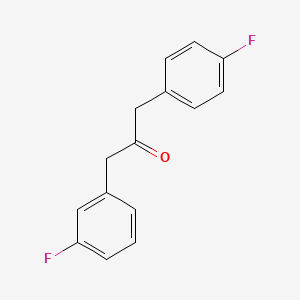
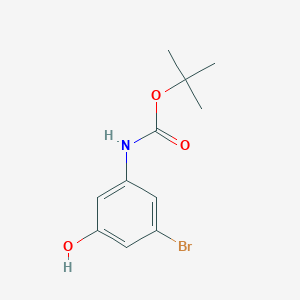
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
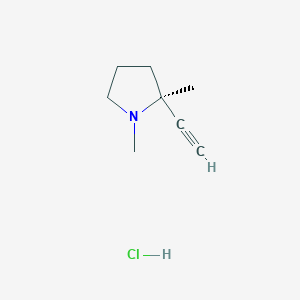
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)

